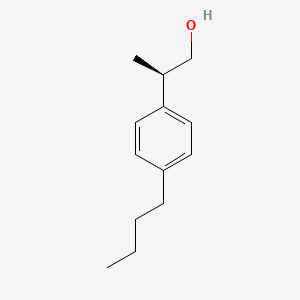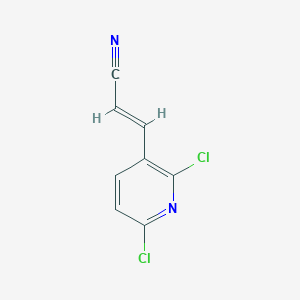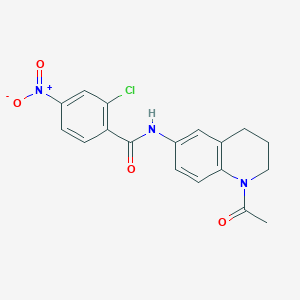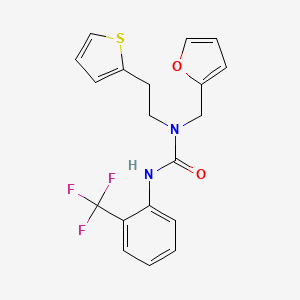
(2R)-2-(4-Butylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(4-Butylphenyl)propan-1-ol, also known as β-hydroxy-4-butylphenylpropanol, is a chiral alcohol that has been extensively studied for its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (2R)-2-(4-Butylphenyl)propan-1-ol is not fully understood. However, studies have suggested that it exerts its effects through multiple pathways. It inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. It also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes. In addition, it regulates the expression of genes involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory effect: this compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Antioxidant effect: this compound scavenges free radicals and protects cells from oxidative stress.
3. Anti-cancer effect: this compound inhibits the growth and proliferation of cancer cells and induces apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-2-(4-Butylphenyl)propan-1-ol in lab experiments include:
1. It is a chiral alcohol, which allows for the study of enantioselective effects.
2. It has been extensively studied, and its properties and effects are well-known.
The limitations of using this compound in lab experiments include:
1. It is a synthetic compound, which may limit its relevance to natural systems.
2. Its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-(4-Butylphenyl)propan-1-ol. Some of these directions include:
1. Further elucidation of its mechanism of action.
2. Development of new drugs based on its properties and effects.
3. Study of its effects in vivo and in clinical trials.
4. Study of its potential use in combination with other drugs.
Conclusion:
This compound is a chiral alcohol that has been extensively studied for its potential therapeutic applications. It possesses various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Its mechanism of action is not fully understood, but studies have suggested that it exerts its effects through multiple pathways. There are several future directions for the study of this compound, including further elucidation of its mechanism of action, development of new drugs based on its properties and effects, and study of its effects in vivo and in clinical trials.
Synthesemethoden
The synthesis of (2R)-2-(4-Butylphenyl)propan-1-ol involves several steps. The first step is the condensation of 4-butylbenzaldehyde with acetone in the presence of a base catalyst to form 4-butyl-3-phenyl-2-butanone. The second step involves the reduction of 4-butyl-3-phenyl-2-butanone using sodium borohydride to form this compound. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(4-Butylphenyl)propan-1-ol has been extensively studied for its potential therapeutic applications. It has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Some of the research applications of this compound include:
1. Anti-inflammatory agent: this compound has been found to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Antioxidant agent: this compound has been found to possess antioxidant properties. It scavenges free radicals and protects cells from oxidative stress.
3. Anti-cancer agent: this compound has been found to possess anti-cancer properties. It inhibits the growth and proliferation of cancer cells and induces apoptosis.
Eigenschaften
IUPAC Name |
(2R)-2-(4-butylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIIPNUBYOFHTI-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2679867.png)

![Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate](/img/structure/B2679870.png)
![3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2679871.png)

![2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2679875.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2679877.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one](/img/structure/B2679878.png)
![7-[(2-chlorophenyl)methyl]-3,9-dimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2679879.png)

![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide](/img/structure/B2679884.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-benzyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2679885.png)

